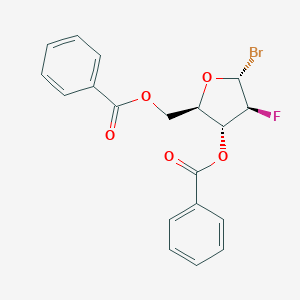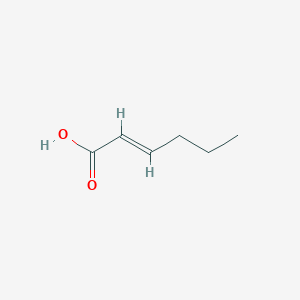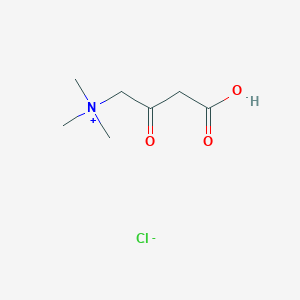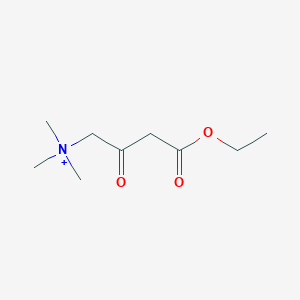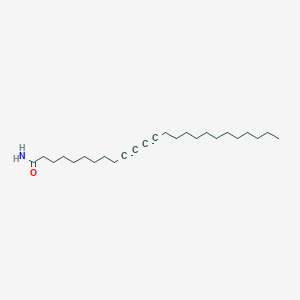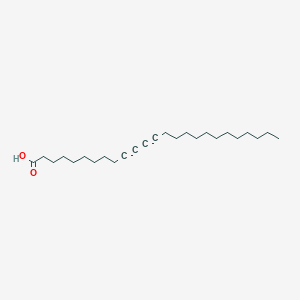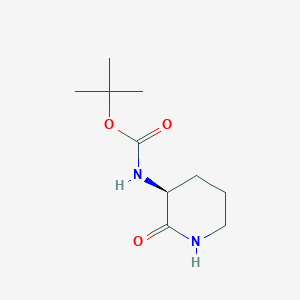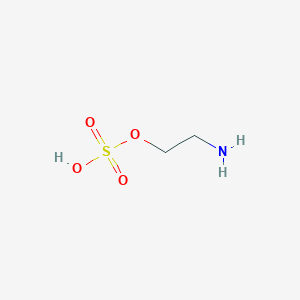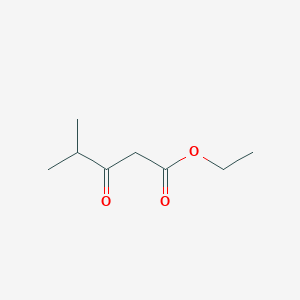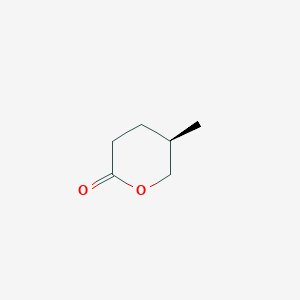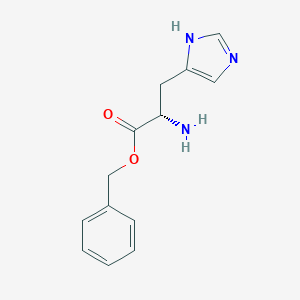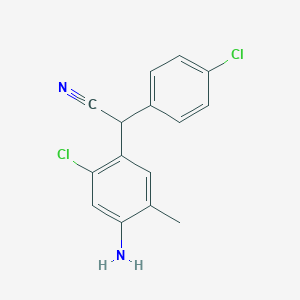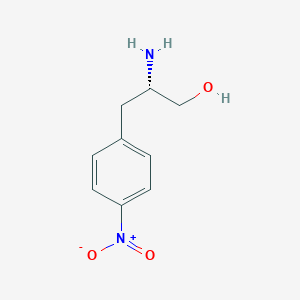
(S)-2-氨基-3-(4-硝基苯基)丙-1-醇
描述
(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol is an organic compound that features both an amino group and a nitrophenyl group
科学研究应用
(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
Target of Action
Compounds with similar structures, such as imidazole and pyrrolidine derivatives, have been known to exhibit a broad range of chemical and biological properties . They are used as synthetic intermediates or intricate parts of biologically active molecules .
Mode of Action
Similar compounds are known to interact with their targets, leading to changes at the molecular level that can result in various biological effects .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound is listed as a pharmaceutical primary standard , suggesting that it has been used for quantitative tests or assays in pharmaceutical substances and medicinal products.
Result of Action
Similar compounds have been known to exhibit various biological activities .
Action Environment
Similar compounds have been known to exhibit different biological profiles due to the different binding modes to enantioselective proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol typically involves the reduction of a nitro group to an amino group. One common method is the catalytic hydrogenation of 4-nitrophenylalanine using a palladium catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent, such as ethanol, at room temperature .
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol may involve large-scale catalytic hydrogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
化学反应分析
Types of Reactions
(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted amino derivatives.
相似化合物的比较
Similar Compounds
(S)-2-Amino-3-(4-methylphenyl)propan-1-ol: Similar structure but with a methyl group instead of a nitro group.
(S)-2-Amino-3-(4-chlorophenyl)propan-1-ol: Similar structure but with a chloro group instead of a nitro group.
(S)-2-Amino-3-(4-hydroxyphenyl)propan-1-ol: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form an amino group, providing versatility in chemical synthesis and potential therapeutic applications .
属性
IUPAC Name |
(2S)-2-amino-3-(4-nitrophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c10-8(6-12)5-7-1-3-9(4-2-7)11(13)14/h1-4,8,12H,5-6,10H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLGMKWXPXAGEO-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CO)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439226 | |
| Record name | (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89288-22-2 | |
| Record name | (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Q1: What is the significance of (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol in the synthesis of Zolmitriptan?
A1: (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol serves as the crucial starting material in the synthesis of Zolmitriptan, as outlined in the research. [] The paper describes a multi-step synthetic route where this compound undergoes cyclization, reduction, diazotization, and finally, reaction with 4-(N,N-dimethyl)-amino-dibutyl acetal to yield Zolmitriptan. This highlights the compound's importance as a building block in the production of this pharmaceutical.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
